molecular formula C7H12N2O4 B068830 Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- CAS No. 194223-87-5

Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)-

Cat. No.: B068830
CAS No.: 194223-87-5
M. Wt: 188.18 g/mol
InChI Key: OREGTBAGCFFCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- is a chemical compound with the molecular formula C₇H₁₂N₂O₄. It is known for its applications in peptide synthesis and as a protecting group in organic chemistry. This compound is particularly useful in the synthesis of peptides that contain disulfide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- typically involves the reaction of acetamidomethyl chloride with glycine ethyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- involves its role as a protecting group in peptide synthesis. The acetamidomethyl group protects the thiol group of cysteine residues, preventing unwanted side reactions during peptide assembly. Upon completion of the synthesis, the acetamidomethyl group can be selectively removed using iodine in acetic acid, allowing the formation of disulfide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)- is unique due to its mild deprotection conditions and its ability to form stable disulfide bonds. This makes it particularly valuable in the synthesis of complex peptides and proteins .

Properties

CAS No.

194223-87-5

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

[2-(acetamidomethylamino)-2-oxoethyl] acetate

InChI

InChI=1S/C7H12N2O4/c1-5(10)8-4-9-7(12)3-13-6(2)11/h3-4H2,1-2H3,(H,8,10)(H,9,12)

InChI Key

OREGTBAGCFFCRF-UHFFFAOYSA-N

SMILES

CC(=O)NCNC(=O)COC(=O)C

Canonical SMILES

CC(=O)NCNC(=O)COC(=O)C

Synonyms

Acetamide, N-[(acetylamino)methyl]-2-(acetyloxy)-

Origin of Product

United States

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